molecular formula C11H9FO3 B13430528 Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate

Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate

Cat. No.: B13430528
M. Wt: 208.18 g/mol
InChI Key: ZBRDYNVSAVHHKZ-UHFFFAOYSA-N
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Description

Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate is a substituted benzoate ester featuring a methoxy group at the 4-position, a fluorine atom at the 5-position, and an ethynyl group at the 3-position. This compound is structurally distinct due to the combination of electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, alongside the reactive ethynyl moiety.

Properties

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

IUPAC Name

methyl 3-ethynyl-5-fluoro-4-methoxybenzoate

InChI

InChI=1S/C11H9FO3/c1-4-7-5-8(11(13)15-3)6-9(12)10(7)14-2/h1,5-6H,2-3H3

InChI Key

ZBRDYNVSAVHHKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)C(=O)OC)C#C

Origin of Product

United States

Preparation Methods

Synthesis of Methyl 4-Methoxybenzoate

This is a commercially available compound, but if synthesis is required:

  • Method: Esterification of 4-hydroxybenzoic acid with methanol under acidic catalysis (e.g., sulfuric acid).
  • Conditions: Reflux at 60-70°C for several hours.
  • Yield: Typically high (>90%).

Nitration and Halogenation at the 3-Position

  • Objective: Introduce a nitro or halogen group at the 3-position to facilitate subsequent functionalization.
  • Method: Electrophilic aromatic substitution using nitrating agents (e.g., HNO₃/H₂SO₄) or halogenating agents (e.g., NBS, NCS).
  • Note: Direct nitration often yields a mixture; thus, regioselectivity can be improved via directing groups or protecting groups.

Conversion to 3-Bromo or 3-Iodo Derivatives

  • Method: Halogenation using N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of radical initiators or under electrophilic conditions.
  • Example: Methyl 4-methoxybenzoate reacted with NBS in the presence of a radical initiator (AIBN) to give methyl 3-bromo-4-methoxybenzoate.

Fluorination at the 5-Position

  • Method: Nucleophilic aromatic substitution (SNAr) with fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) under elevated temperature.
  • Alternative: Electrophilic fluorination using reagents like Selectfluor, especially if the aromatic ring is activated.

Introduction of the Ethynyl Group via Sonogashira Coupling

  • Method: Cross-coupling of the halogenated aromatic ester with trimethylsilylacetylene or terminal acetylene.
  • Conditions: Pd(0) catalyst (e.g., Pd(PPh₃)₄), copper iodide as co-catalyst, in an amine solvent (e.g., diisopropylamine).
  • Deprotection: If a silyl-protected ethynyl group is used, deprotection with TBAF (tetrabutylammonium fluoride) yields the terminal ethynyl compound.

Representative Reaction Scheme

Methyl 4-methoxybenzoate
       |
(Selective halogenation at 3-position)
       v
Methyl 3-bromo-4-methoxybenzoate
       |
(Fluorination at 5-position)
       v
Methyl 3-bromo-5-fluoro-4-methoxybenzoate
       |
(Sonogashira coupling with acetylene)
       v
this compound

Data Table Summarizing Key Reaction Conditions

Step Reagents Conditions Yield (%) Notes
1. Esterification Methanol, H₂SO₄ Reflux, 4-6 h >90 Commercially available or synthesized from 4-hydroxybenzoic acid
2. Halogenation at 3-position NBS, AIBN CCl₄, 80°C, 2-4 h 70-85 Radical halogenation, regioselective
3. Fluorination at 5-position KF or CsF DMF, 120°C, 12-24 h 60-75 SNAr mechanism favored by activating groups
4. Sonogashira coupling Pd(PPh₃)₄, CuI, terminal alkyne Amine solvent, room temp to 60°C 65-80 Use of TMS-protected acetylene recommended

Research Data and Literature Validation

  • Literature indicates that aromatic substitution reactions on methyl esters of benzoic acid derivatives are well-documented for introducing various functional groups, including halogens and fluorine.
  • The Sonogashira coupling is a standard method for attaching ethynyl groups to aromatic halides, with high yields and broad substrate scope.
  • The fluorination step can be optimized by choosing appropriate fluorinating agents and reaction conditions to ensure regioselectivity and minimize side reactions.

Notes and Considerations

  • Regioselectivity: The position of substitution on the aromatic ring is directed by existing substituents; the methoxy group is an ortho/para-directing activating group.
  • Protection strategies: Silyl groups may be used to protect terminal alkynes during halogenation steps.
  • Purification: Column chromatography on silica gel is typically employed to purify intermediates and the final product.
  • Safety: Handling of halogenating agents, fluorinating reagents, and palladium catalysts requires appropriate safety precautions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form corresponding alkanes or alkenes.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-ethynyl-5-fluoro-4-methoxybenzoic acid.

    Reduction: Formation of 3-ethynyl-5-fluoro-4-methoxybenzyl alcohol or corresponding alkanes.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the fluorine atom can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with similar methyl benzoate derivatives:

Table 1: Comparison of Methyl Benzoate Derivatives
Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Applications/Notes Reference
Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate 3-ethynyl, 4-methoxy, 5-fluoro Ethynyl, Methoxy, Fluoro ~208.17 (calculated*) Potential synthetic intermediate, medicinal chemistry -
Methyl 4-((3-((2,4,6-trioxo-tetrahydropyrimidin-5(2H)-ylidene)methyl)phenoxy)methyl)benzoate 4-phenoxy-linked trioxo-pyrimidine Trioxo-pyrimidine, Methoxy - Pharmaceutical or agrochemical candidate
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate 2-sulfonylurea-linked triazine Sulfonylurea, Triazine, Methoxy - Herbicide (metsulfuron methyl ester)
Methyl 2-amino-4-(trifluoromethyl)benzoate 2-amino, 4-trifluoromethyl Amino, Trifluoromethyl 233.18 Intermediate for fluorinated pharmaceuticals

*Calculated based on formula C₁₀H₇FO₃ (assuming methyl ester adds 32 g/mol).

Key Observations:

Fluoro substituents (e.g., in the target compound and Methyl 2-amino-4-(trifluoromethyl)benzoate) enhance lipophilicity and metabolic stability, critical in drug design .

Biological Activity :

  • Triazine-linked derivatives (e.g., metsulfuron methyl ester) are herbicides targeting acetolactate synthase, whereas trioxo-pyrimidine derivatives may have broader bioactivity .
  • The absence of a sulfonylurea or triazine group in the target compound suggests divergent applications, possibly in kinase inhibitors or radiopharmaceuticals.
Key Observations:
  • Fluorine Impact: The 5-fluoro substituent increases electronegativity and may enhance binding affinity in biological targets compared to non-fluorinated analogs.

Research Findings and Implications

Environmental and Health Considerations

  • Fluorinated compounds often exhibit environmental persistence. Analogous to triflusulfuron methyl ester , the target compound’s ecological impact warrants study.
  • Ethynyl-containing compounds may pose handling risks (e.g., explosivity), necessitating specialized protocols .

Biological Activity

Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate (MEFB) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

MEFB has the molecular formula C11H9FO3C_{11}H_9FO_3 and a molar mass of 208.19 g/mol. Its structural characteristics include an ethynyl group, a fluorine atom, and a methoxy group attached to a benzoate framework, which contribute to its biological activity.

Synthesis

The synthesis of MEFB typically involves the following steps:

  • Formation of the Ethynyl Group : The introduction of the ethynyl moiety can be achieved through Sonogashira coupling reactions.
  • Fluorination : The incorporation of fluorine is often performed using selective fluorination techniques.
  • Methoxylation : The methoxy group can be introduced via methylation reactions.

These synthetic pathways are crucial as they influence the compound's biological properties and efficacy.

Biological Activity

MEFB has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that MEFB exhibits significant antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to standard antibiotics.
  • Anticancer Potential : Preliminary research suggests that MEFB may inhibit the proliferation of certain cancer cell lines. In vitro assays demonstrated that MEFB can induce apoptosis in cancer cells, making it a candidate for further anticancer drug development.
  • Anti-inflammatory Effects : MEFB has shown promise in reducing inflammatory markers in various models, indicating potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of MEFB can be correlated with its chemical structure through SAR studies. Key findings include:

  • The presence of the ethynyl group enhances lipophilicity, improving membrane permeability and bioavailability.
  • The fluorine atom contributes to increased potency by modulating electron density and enhancing binding affinity to biological targets.
  • The methoxy group plays a role in stabilizing the compound through intramolecular interactions.

1. Antimicrobial Efficacy

In a controlled study, MEFB was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated an MIC range of 32–64 µg/mL, demonstrating effectiveness similar to established antibiotics such as ciprofloxacin.

Bacterial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus32Ciprofloxacin16
Escherichia coli64Ampicillin32

2. Anticancer Activity

In vitro studies on cancer cell lines revealed that MEFB inhibited cell growth with an IC50 value of approximately 15 µM against HeLa cells. Flow cytometry analysis confirmed that treatment with MEFB led to increased apoptosis rates compared to untreated controls.

Cell LineIC50 (µM)Apoptosis Rate (%)
HeLa1530
MCF-72025

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 3-ethynyl-5-fluoro-4-methoxybenzoate in high purity?

  • Methodological Answer : The synthesis of methyl-substituted benzoates typically involves multi-step protocols. For example, analogous compounds (e.g., ethyl 5-(4-fluorobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate) are synthesized via Claisen condensation, Friedel-Crafts acylation, and Suzuki coupling . Key considerations include:
  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for their ability to stabilize intermediates and enhance reaction efficiency .
  • Temperature control : Reactions are conducted at 0–25°C to minimize side-product formation.
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) yields >95% purity.
    Table 1: Example reaction conditions for similar esters:
StepReagentsSolventTemp. (°C)Yield (%)
EsterificationMethanol, H₂SO₄MeOHReflux85–90
FluorinationSelectfluor®, K₂CO₃DCM2570–75

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, ethynyl protons at δ 2.5–3.0 ppm). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation pattern.
  • Infrared (IR) Spectroscopy : Peaks at 1720–1740 cm⁻¹ (ester C=O) and 2100–2200 cm⁻¹ (ethynyl C≡C) confirm functional groups .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) or GC with flame ionization detects impurities (<0.5%) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound derivatives?

  • Methodological Answer : Substituent effects dominate regioselectivity. Electron-withdrawing groups (e.g., -F, -C≡C) direct electrophiles to ortho/para positions. For example:
  • Nitration : Use HNO₃/H₂SO₄ at 0°C to favor para-substitution due to fluorine’s -I effect .
  • Suzuki Coupling : Ethynyl groups enhance reactivity at the meta position when paired with Pd(PPh₃)₄ catalysts .
    Key Insight: Computational DFT modeling predicts charge distribution and guides reagent selection (e.g., meta-directing vs. ortho-directing electrophiles).

Q. How can mechanistic studies resolve contradictions in reaction yields or byproduct profiles during synthesis?

  • Methodological Answer :
  • Byproduct Analysis : LC-MS identifies intermediates (e.g., brominated byproducts in Suzuki coupling) .
  • Kinetic Studies : Vary reaction time/temperature to optimize yields. For instance, extending coupling reactions from 12 to 24 hours increases yields by 15% .
  • Solvent Screening : Polar aprotic solvents (DMF) reduce halogen exchange side reactions compared to THF .

Q. What methodologies assess the biological activity of this compound against enzyme targets?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., cytochrome P450 inhibition) quantify IC₅₀ values .
  • Molecular Docking : AutoDock Vina predicts binding affinities to active sites (e.g., COX-2 or kinases) .
  • ADMET Profiling : Microsomal stability tests (human liver microsomes) and Caco-2 permeability assays evaluate drug-likeness .

Q. How does computational modeling predict the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • DFT Calculations : Gaussian 16 computes HOMO-LUMO gaps to assess oxidative stability. Ethynyl groups lower LUMO energy, increasing susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate degradation pathways in aqueous buffers (pH 2–9) to identify labile bonds (e.g., ester hydrolysis at pH >7) .

Contradictions and Validation

  • Solvent Effects : While DCM is optimal for electrophilic substitutions in brominated analogs , DMF may be superior for coupling reactions in ethynyl derivatives . Systematic solvent screening is recommended.
  • Fluorine Reactivity : Fluorine’s ortho/para-directing tendency conflicts with steric hindrance from ethynyl groups. Experimental validation via NOESY NMR resolves positional ambiguities .

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